molecular formula C5H5NO4S B3006343 4-Formylfuran-2-sulfonamide CAS No. 1444883-75-3

4-Formylfuran-2-sulfonamide

Cat. No. B3006343
CAS RN: 1444883-75-3
M. Wt: 175.16
InChI Key: IUGZCJSZBZEAGL-UHFFFAOYSA-N
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Description

“4-Formylfuran-2-sulfonamide” is a derivative of benzenesulfonamide. It has a molecular formula of C5H5NO4S . The sulfonamide group is known for its various biological activities .


Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the coupling of a sulfonamide group with an aromatic or heteroaromatic ring . The synthesis of complex organic molecules bearing sulfonyl fluorides in their structure has gained momentum due to their successful activity in the field of chemical biology .


Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity . The X-ray crystal structure analysis of the compound revealed a four-molecule structure linked by O-H⋯O intermolecular hydrogen bonding with no significant structural differences .


Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions due to their functional groups . The method capitalizes on the formation of the sulfonyl chloride by virtue of the reaction of Pyry-BF4 and MgCl2, and subsequent in situ conversion to the sulfonyl fluoride .


Physical And Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are important for their practical applications. The first paper mentions the amorphous nature of the compounds and their thermal decomposition stages.

Scientific Research Applications

These applications highlight the diverse roles of 4-Formylfuran-2-sulfonamide in scientific research. Keep in mind that ongoing studies may uncover additional uses for this intriguing compound . If you need further details or have other questions, feel free to ask! 😊

Future Directions

Recent innovations have exploited sulfonamides in the late-stage generation of synthetically useful sulfonyl intermediates, reinvigorating the view of sulfonamides as useful synthetic functional groups . This suggests potential future directions for the use and study of “4-Formylfuran-2-sulfonamide” and other sulfonamides.

Mechanism of Action

Target of Action

4-Formylfuran-2-sulfonamide is a sulfonamide derivative. Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .

Mode of Action

The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, preventing PABA from binding . This inhibits the synthesis of folic acid, thereby preventing bacterial replication .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, the compound effectively halts DNA synthesis and bacterial replication .

Pharmacokinetics

They are also known to be metabolized in the liver and excreted in the urine .

Result of Action

The result of the action of 4-Formylfuran-2-sulfonamide is the inhibition of bacterial growth and replication. By blocking the synthesis of folic acid, an essential component for DNA synthesis, the compound effectively halts the proliferation of bacteria .

Action Environment

The action of 4-Formylfuran-2-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can potentially affect the stability and efficacy of the compound .

properties

IUPAC Name

4-formylfuran-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4S/c6-11(8,9)5-1-4(2-7)3-10-5/h1-3H,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGZCJSZBZEAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C=O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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